molecular formula C11H13ClO2 B3164271 Ethyl 4-(2-chloroethyl)benzoate CAS No. 890170-93-1

Ethyl 4-(2-chloroethyl)benzoate

Cat. No.: B3164271
CAS No.: 890170-93-1
M. Wt: 212.67 g/mol
InChI Key: NLSZOWNCJICCHO-UHFFFAOYSA-N
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Description

Ethyl 4-(2-chloroethyl)benzoate: is an organic compound with the molecular formula C11H13ClO2 It is an ester derivative of benzoic acid, where the ethyl group is attached to the carboxyl group, and a 2-chloroethyl group is attached to the benzene ring

Scientific Research Applications

Ethyl 4-(2-chloroethyl)benzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a building block for pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Safety and Hazards

Ethyl 4-(2-chloroethyl)benzoate should be handled with care. It can cause skin irritation and serious eye irritation. It may also cause respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray of this compound. It should be used only outdoors or in a well-ventilated area .

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 4-(2-chloroethyl)benzoate can be synthesized through the esterification of 4-(2-chloroethyl)benzoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves refluxing the mixture to drive the reaction to completion.

Industrial Production Methods: Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: Ethyl 4-(2-chloroethyl)benzoate can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

    Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction Reactions: Reduction of the ester group can yield alcohols or other reduced products.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Major Products:

  • Substitution reactions can yield various substituted benzoates.
  • Oxidation can produce 4-(2-chloroethyl)benzoic acid.
  • Reduction can yield 4-(2-chloroethyl)benzyl alcohol.

Mechanism of Action

The mechanism of action of ethyl 4-(2-chloroethyl)benzoate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release 4-(2-chloroethyl)benzoic acid, which can further interact with biological molecules. The 2-chloroethyl group can participate in alkylation reactions, potentially modifying nucleophilic sites in proteins or nucleic acids.

Comparison with Similar Compounds

    Ethyl benzoate: Lacks the 2-chloroethyl group, making it less reactive in substitution reactions.

    4-(2-Chloroethyl)benzoic acid: Similar structure but lacks the ethyl ester group, affecting its solubility and reactivity.

    Methyl 4-(2-chloroethyl)benzoate: Similar but with a methyl ester group instead of an ethyl group, which can influence its physical properties and reactivity.

Properties

IUPAC Name

ethyl 4-(2-chloroethyl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClO2/c1-2-14-11(13)10-5-3-9(4-6-10)7-8-12/h3-6H,2,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLSZOWNCJICCHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)CCCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a suspension of 4-(2-chloroethyl)benzenecarboxylic acid (52.5 mmol; 9.7 g) in anhydrous ethanol (57 ml) was added concentrated sulfuric acid (3.0 ml). The mixture was stirred at reflux for 2 hours 30 minutes. After cooling, the ethanol was removed under reduced pressure and the crude product obtained was dissolved in chloroform (200 ml). The organic phase was washed first with 1N NaOH (100 ml) and then with saturated NaCl solution (3×100 ml). After drying over anhydrous sodium sulfate and removing the solvent under reduced pressure, 12.0 g (100%) of pure product were thus obtained as a pale yellow oil.
Quantity
9.7 g
Type
reactant
Reaction Step One
Quantity
57 mL
Type
reactant
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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